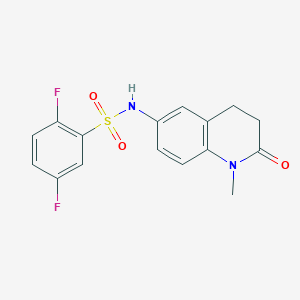

2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 2,5-difluorobenzene ring linked via a sulfonamide group to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The tetrahydroquinoline core contributes rigidity and may facilitate interactions with biological targets, such as enzymes or receptors, common in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name |

2,5-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c1-20-14-6-4-12(8-10(14)2-7-16(20)21)19-24(22,23)15-9-11(17)3-5-13(15)18/h3-6,8-9,19H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKQFDDZDZODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps One common approach is to start with the quinoline derivative, which is then functionalized with the sulfonamide groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Implications

BP 1247 (CAS 5766-40-5): Features a quinoline (fully aromatic) core substituted with a 1-methylpyrazole group. Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding, influencing target specificity in pesticides or kinase inhibitors . CAS 893970-54-2: Contains an imidazo[2,1-b][1,3]thiazole moiety fused to a phenyl group.

Sulfonamide Linker Modifications

- The original compound uses a benzene sulfonamide, whereas BP 1247 employs methanesulfonamide. The latter’s smaller size may reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

Table 1: Comparative Overview of Structural Features

| Compound Name | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| 2,5-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Tetrahydroquinoline | 2,5-Difluorobenzene sulfonamide | Kinase inhibitors, CNS agents |

| (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247) | Quinoline | 1-Methylpyrazole, methanesulfonamide | Pesticides, anticancer agents |

| 2,5-Difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide | Imidazothiazole-phenyl hybrid | 2,5-Difluorobenzene sulfonamide | Antiparasitics, antimicrobials |

Pharmacological and Agrochemical Insights

- Original Compound: The tetrahydroquinoline scaffold is associated with kinase inhibition (e.g., JAK2 or CDK inhibitors). Fluorine substitution may enhance blood-brain barrier penetration, suggesting CNS applications .

- CAS 893970-54-2 : Imidazothiazole’s role in nicotinic acetylcholine receptor modulation (e.g., levamisole) hints at antiparasitic activity, though further in vivo studies are needed .

Biological Activity

2,5-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, efficacy in various biological assays, and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a difluorobenzene ring and a tetrahydroquinoline derivative. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, sulfonamides are known to interact with carbonic anhydrase and other enzymes critical in metabolic processes.

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound exhibited notable activity against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound may serve as a potential antimicrobial agent.

Antitumor Activity

Research has also highlighted the anticancer potential of this compound. In vitro assays demonstrated that it significantly inhibited the growth of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| U87 (Glioblastoma) | 20 |

| HepG2 (Liver Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest.

Structure–Activity Relationships (SAR)

Studies exploring the SAR of related compounds have provided insights into how modifications influence biological activity. For example:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.

- Tetrahydroquinoline Core : Modifications on this core can lead to variations in receptor binding affinity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on Glioblastoma : In a mouse model, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Combination Therapy : When used in conjunction with conventional chemotherapeutics like cisplatin, enhanced cytotoxic effects were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.